2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol
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Overview
Description
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl iodide with propane-1,3-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings and materials with high chemical resistance.
Mechanism of Action
The mechanism of action of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol is primarily attributed to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with hydrophobic regions of biological molecules or materials. This interaction can alter the physical properties of surfaces, enhance the stability of compounds, and improve the efficacy of drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2-(Perfluorohexyl)ethyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
Compared to similar compounds, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol offers a unique combination of hydrophobicity and reactivity due to the presence of both fluorinated and hydroxyl groups. This dual functionality makes it particularly valuable in applications requiring both chemical resistance and the ability to form hydrogen bonds.
Properties
CAS No. |
25664-42-0 |
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Molecular Formula |
C11H11F13O2 |
Molecular Weight |
422.18 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propane-1,3-diol |
InChI |
InChI=1S/C11H11F13O2/c12-6(13,2-1-5(3-25)4-26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2 |
InChI Key |
ZLHQFOZGGUPYSB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(CO)CO |
Origin of Product |
United States |
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